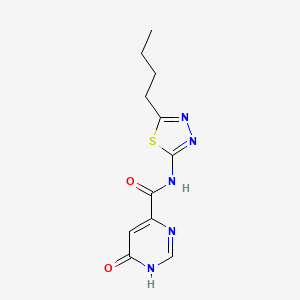

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2S/c1-2-3-4-9-15-16-11(19-9)14-10(18)7-5-8(17)13-6-12-7/h5-6H,2-4H2,1H3,(H,12,13,17)(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMONECYWLCNLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 6-hydroxypyrimidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Antiviral Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide has shown promise as an antiviral agent. Studies indicate its potential effectiveness against HIV due to its inhibitory effects on HIV integrase and other viral replication processes. This suggests a mechanism where the compound disrupts critical pathways necessary for viral proliferation.

Anti-inflammatory Properties

Research has indicated that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The structural similarity to known anti-inflammatory agents enhances its potential in this area .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes, which can be pivotal in drug development for various diseases. For instance, it may inhibit cyclooxygenase and lipoxygenase pathways, which are relevant in managing inflammation and pain .

Corrosion Inhibition

Recent studies have explored the use of pyrimidine derivatives, including this compound, in corrosion inhibition for carbon steel in CO2-containing environments. The compound's ability to form protective layers on metal surfaces demonstrates its utility in material science .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide | Similar thiadiazole moiety | Lacks hydroxyl group |

| 5-butyl-[1,3,4]thiadiazole | Basic thiadiazole structure | No carboxamide functionality |

| 6-amino-pyrimidine derivatives | Pyrimidine core | Varies in substituents affecting biological activity |

The distinct substitution pattern of this compound contributes significantly to its chemical reactivity and biological profile.

Case Study 1: Antiviral Profiling

A study conducted on various pyrimidine derivatives highlighted the antiviral activity of this compound against beta-coronaviruses. The compound exhibited a significant reduction in viral load in treated cells compared to controls .

Case Study 2: Corrosion Resistance

In another investigation focusing on corrosion resistance in CO2 environments, this compound demonstrated effective inhibition of corrosion rates on carbon steel substrates. The study utilized electrochemical techniques to assess performance under simulated conditions .

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of 1,3,4-Thiadiazole Derivatives

Key Observations :

- Substituent Effects : The target compound’s 5-butyl group introduces steric bulk compared to smaller substituents (e.g., methylthio in 5f), which may lower melting points due to reduced crystallinity. However, the hydroxypyrimidine moiety could enhance solubility .

- Synthesis Yields : Analogous compounds (e.g., 5h, 88% yield) suggest that carboxamide-linked thiadiazoles can be synthesized efficiently, though the target compound’s yield remains unverified .

Comparison with Oxadiazole Heterocycles

describes 1,3,4-oxadiazoles (oxygen analogs of thiadiazoles) synthesized via POCl3-catalyzed cyclization. Key differences include:

- Heteroatom Influence : Oxadiazoles (O, N) versus thiadiazoles (S, N) exhibit distinct electronic properties, affecting reactivity and binding to biological targets.

- Synthetic Routes : Oxadiazoles often require harsher conditions (e.g., POCl3), whereas thiadiazoles may form under milder nucleophilic conditions .

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole moiety and a hydroxypyrimidine component, contributing to its diverse biological activities. Its molecular formula is CHNOS, with a molecular weight of approximately 262.33 g/mol. The unique substitution pattern plays a crucial role in its interaction with biological targets.

1. Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor of various enzymes linked to disease processes. Notably, it has shown potential as an anti-HIV agent , particularly through its inhibitory effects on HIV integrase and other viral replication mechanisms .

2. Antimicrobial Activity

The compound exhibits antimicrobial properties against several bacterial strains. Studies have demonstrated its effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans, indicating its potential as an antimicrobial agent . The structure-activity relationship (SAR) suggests that the thiadiazole ring enhances the compound's bioactivity by acting as a pharmacophore.

3. Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. The presence of the thiadiazole ring has been linked to cytotoxic activity against various cancer cell lines . Further investigations are required to elucidate the specific mechanisms through which it exerts these effects.

Case Study 1: Anti-HIV Activity

A study focused on the anti-HIV activity of this compound revealed that it inhibits HIV integrase with an IC value in the low micromolar range. This finding highlights its potential as a lead compound for developing new antiviral therapies .

Case Study 2: Antimicrobial Efficacy

In vitro testing showed that the compound had minimum inhibitory concentrations (MICs) of 0.5 μg/mL against S. aureus and 1 μg/mL against E. coli. These results indicate a promising profile for further development as an antimicrobial agent .

Comparative Analysis

To understand the uniqueness of this compound in relation to other compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-hydroxypyrimidine | Thiadiazole + Hydroxypyrimidine | Anti-HIV, Antimicrobial |

| 5-butyl-[1,3,4]thiadiazole | Basic thiadiazole structure | Limited biological activity |

| 6-amino-pyrimidine derivatives | Pyrimidine core | Varies widely in biological activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide?

- The synthesis typically involves condensation reactions between thiadiazole and pyrimidine precursors. For example:

- Step 1 : Synthesis of the 5-butyl-1,3,4-thiadiazol-2-amine intermediate via cyclization of thiosemicarbazide derivatives under acidic conditions .

- Step 2 : Coupling with 6-hydroxypyrimidine-4-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM .

- Key considerations:

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

- Yield optimization through temperature control (0–25°C) and inert atmospheres .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- H and C NMR confirm substituent positions (e.g., butyl chain integration, pyrimidine hydroxyl proton at δ 10–12 ppm) .

- High-Performance Liquid Chromatography (HPLC) :

- Purity assessment (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .

- Mass Spectrometry (MS) :

- High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What solubility and stability profiles should researchers anticipate for this compound?

- Solubility :

- Moderately soluble in DMSO and DMF (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL).

- Solubility in ethanol: ~2.5 mg/mL at 25°C (extrapolated from structurally similar sulfonamides) .

- Stability :

- Store at –20°C under inert gas (N or Ar) to prevent hydrolysis of the carboxamide moiety.

- Degradation observed under prolonged UV exposure; use amber vials for storage .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Optimization strategies :

- Replace EDC with DCC (dicyclohexylcarbodiimide) to enhance activation of the carboxylic acid.

- Use DMAP (4-dimethylaminopyridine) as a catalyst to accelerate acylation .

- Troubleshooting :

- Monitor reaction progress via TLC (R = 0.3 in ethyl acetate/hexane 1:1).

- If byproducts persist, introduce a Boc-protection step for the hydroxyl group on the pyrimidine ring .

Q. What experimental approaches resolve contradictions between in vitro and in vivo bioactivity data?

- Pharmacokinetic profiling :

- Assess metabolic stability using liver microsome assays (e.g., human/rat CYP450 isoforms) .

- Metabolite identification :

- LC-MS/MS to detect hydroxylated or glucuronidated metabolites that may reduce efficacy in vivo .

- Dose-response recalibration :

- Adjust in vivo dosing regimens based on bioavailability studies (e.g., oral vs. intraperitoneal administration) .

Q. How can X-ray crystallography elucidate the compound’s binding mode with target enzymes?

- Crystallization conditions :

- Co-crystallize the compound with the target protein (e.g., kinase or protease) in 20% PEG 3350, 0.1 M Tris-HCl (pH 8.5) .

- Refinement protocols :

- Use SHELXL for structure refinement, leveraging high-resolution data (≤1.8 Å) to resolve electron density maps for the butyl-thiadiazole moiety .

- Validation :

- Calculate RMSD values for ligand-protein interactions (e.g., hydrogen bonds with catalytic residues) using Coot and PyMOL .

Q. What computational tools predict the compound’s structure-activity relationships (SAR) against related targets?

- Molecular docking :

- AutoDock Vina or Schrödinger Glide to model binding poses in ATP-binding pockets (e.g., kinases) .

- Quantum mechanics/molecular mechanics (QM/MM) :

- Gaussian 16 for transition-state analysis of enzyme inhibition mechanisms .

- ADMET prediction :

- SwissADME or pkCSM to forecast blood-brain barrier penetration and hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.